molecular formula C11H14ClF3N2O2S B13586534 1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride

1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride

Cat. No.: B13586534
M. Wt: 330.75 g/mol
InChI Key: KRTOMMLHYYWPNG-UHFFFAOYSA-N
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Description

1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride is a chemical compound with the molecular formula C11H14ClF3N2O2S. It is known for its unique structural properties, which include a piperazine ring substituted with a trifluoromethanesulfonyl group on the phenyl ring.

Preparation Methods

The synthesis of 1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to influence the compound’s reactivity and binding affinity, which can affect various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride can be compared with other similar compounds, such as:

    1-(2-Trifluoromethylphenyl)piperazine: This compound lacks the sulfonyl group, which significantly alters its chemical and biological properties.

    1-(2-Methanesulfonylphenyl)piperazine: The replacement of the trifluoromethanesulfonyl group with a methanesulfonyl group results in different reactivity and applications.

    1-(2-Chlorophenyl)piperazine:

The uniqueness of this compound lies in its trifluoromethanesulfonyl group, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C11H14ClF3N2O2S

Molecular Weight

330.75 g/mol

IUPAC Name

1-[2-(trifluoromethylsulfonyl)phenyl]piperazine;hydrochloride

InChI

InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)19(17,18)10-4-2-1-3-9(10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H

InChI Key

KRTOMMLHYYWPNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)C(F)(F)F.Cl

Origin of Product

United States

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